molecular formula C15H20N2O2 B11859120 5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B11859120
M. Wt: 260.33 g/mol
InChI Key: AOUQARGHNCMPTH-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a compound belonging to the spiropyran family. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light.

Preparation Methods

The synthesis of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of indoline derivatives with pyran precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These methods are designed to produce the compound in bulk while maintaining consistency in quality .

Chemical Reactions Analysis

5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible isomerization between its spiropyran and merocyanine forms. This isomerization can be triggered by various external stimuli, including light, temperature, and pH changes. The molecular targets and pathways involved in this process are related to the compound’s interaction with light and its subsequent structural changes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

5-amino-1-propan-2-ylspiro[indole-3,4'-oxane]-2-one

InChI

InChI=1S/C15H20N2O2/c1-10(2)17-13-4-3-11(16)9-12(13)15(14(17)18)5-7-19-8-6-15/h3-4,9-10H,5-8,16H2,1-2H3

InChI Key

AOUQARGHNCMPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)N)C3(C1=O)CCOCC3

Origin of Product

United States

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